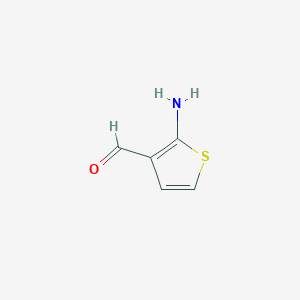

2-Aminothiophene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLULRDALXFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Aminothiophene-3-carbaldehyde: A Technical Guide to Scaffold Utility and Handling

Topic: 2-Aminothiophene-3-carbaldehyde (CAS 40341-23-9) Properties & Synthetic Utility[1]

Executive Summary

This compound (CAS 40341-23-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines .

While chemically potent, this compound presents a significant handling challenge: it is an amino-aldehyde , a class of molecules prone to rapid self-condensation (azomethine formation) and oxidative degradation. Consequently, it is rarely used as a shelf-stable reagent in high-throughput screening but rather generated in situ or stored under rigorous exclusion of air and moisture. This guide details the properties, stabilization strategies, and validated synthetic protocols for leveraging this high-value intermediate.

Chemical Profile & Stability

Physiochemical Properties

| Property | Data |

| CAS Number | 40341-23-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 127.16 g/mol |

| Physical State | Yellow to dark-brown solid (highly dependent on purity) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[2] |

| pKa (Calculated) | Amine: ~2.5–3.0 (reduced basicity due to thiophene ring and ortho-formyl electron withdrawal). |

The Stability Paradox (Expertise Insight)

The coexistence of a nucleophilic primary amine (C2) and an electrophilic aldehyde (C3) on the same aromatic ring creates an inherent instability.

-

Self-Condensation: In concentrated solutions or the solid state, the amine of one molecule attacks the aldehyde of another, leading to oligomeric Schiff bases (poly-imines).

-

Oxidation: The electron-rich thiophene ring is susceptible to oxidation, darkening the compound from yellow to black upon air exposure.

Storage Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Form: Ideally kept as the hydrochloride salt if isolation is necessary, or generated in situ from the stable precursor 2-nitrothiophene-3-carbaldehyde .

Synthetic Protocols

Validated Synthesis: Nitro-Reduction Method

Direct synthesis via the Gewald reaction often yields the nitrile or ester. The most reliable route to the aldehyde is the chemoselective reduction of 2-nitrothiophene-3-carbaldehyde .

Reaction Principle:

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask, suspend 2-nitrothiophene-3-carbaldehyde (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (NH₄Cl, 50 mmol, 5 equiv) and stir vigorously.

-

Reduction: Add Iron Powder (Fe, 50 mmol, 5 equiv) in portions. Note: Use reduced iron powder for better surface area.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting nitro spot (less polar) should disappear, replaced by a fluorescent amine spot.

-

Work-up:

-

Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.[3]

-

Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Use immediately or purify via rapid flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition).

Reactivity Architecture & Scaffold Utility

The core value of CAS 40341-23-9 lies in its ability to undergo Friedländer-type annulations . This allows for the rapid construction of kinase-inhibitor scaffolds.

Pathway Visualization

Caption: Divergent synthetic pathways from the this compound core. The Friedländer route (blue) is the primary driver for drug discovery applications.

The Friedländer Annulation (Thieno[2,3-b]pyridines)

This is the "Gold Standard" reaction for this scaffold.

-

Reagents: Ketone (e.g., Acetophenone, Cyclohexanone), Base (KOH or Piperidine).

-

Mechanism:

-

Aldol Condensation: The ketone enolate attacks the aldehyde (C3).

-

Imine Formation: The C2-amine attacks the ketone carbonyl.

-

Dehydration: Aromatization to the pyridine ring.

-

-

Application: Synthesis of analogues to Tacrine (acetylcholinesterase inhibitors) or LIMK1 inhibitors.

Safety & Handling Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Precautionary Measures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Always handle in a fume hood due to potential stench (thiophene characteristic) and respiratory irritation risks.

-

Disposal: Segregate as halogen-free organic waste (unless derivatized with halogens).

References

-

BenchChem. (2025).[6] 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from

-

Buchstaller, H. P., et al. (2001).[7] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 132, 279–293.[7] Retrieved from

-

Haji, M., et al. (2017). "2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry." European Journal of Medicinal Chemistry, 140, 465–493. Retrieved from

-

Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, 35, 815–838. Retrieved from

-

Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Thiophenecarboxaldehyde derivatives. Retrieved from

Sources

- 1. This compound | CAS#:40341-23-9 | Chemsrc [chemsrc.com]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Technical Guide: The Chemical Structure & Synthetic Utility of 2-Aminothiophene-3-Carbaldehyde

Executive Summary

2-Aminothiophene-3-carbaldehyde represents a high-value, yet chemically precarious, scaffold in medicinal chemistry. Characterized by a "push-pull" electronic system—featuring a strong electron-donating amine (-NH₂) at C2 and an electron-withdrawing formyl group (-CHO) at C3—this molecule is a critical intermediate for synthesizing fused heterocyclic systems, particularly thieno[2,3-b]pyridines (kinase inhibitors) and thieno[3,2-d]pyrimidines .

However, its isolation in the free base form is notoriously difficult due to rapid self-condensation (azomethine formation). Consequently, in drug development workflows, this structure is almost exclusively handled as a transient intermediate , a protected derivative , or a stable precursor (e.g., nitro-aldehyde or amino-ester).

This guide details the structural reactivity, synthetic generation, and downstream applications of this core, prioritizing stability management and cyclization efficiency.

Part 1: Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic Conflict

The this compound core exhibits a profound electronic dichotomy that dictates its handling:

-

C2-Amino Group (Donor): The lone pair on the nitrogen donates electron density into the thiophene ring (mesomeric effect), making the C3 and C5 positions nucleophilic.

-

C3-Formyl Group (Acceptor): The carbonyl oxygen withdraws density, activating the aldehyde carbon for nucleophilic attack.

The Instability Mechanism (Self-Condensation)

Unlike its benzene analog (2-aminobenzaldehyde), the thiophene derivative is far less stable. The electron-rich nature of the thiophene ring enhances the nucleophilicity of the amine, leading to rapid intermolecular attack on the aldehyde of a neighboring molecule. This results in the formation of Schiff base oligomers (imines) and complex polymeric tars, often within minutes of isolation.

Key Handling Rule: Never store the free base. Generate in situ or store as the N-protected acetal or the stable nitro-precursor.

Figure 1. The decomposition pathway of the free aldehyde via intermolecular Schiff base formation.

Part 2: Synthetic Access Strategies

Researchers utilize three primary strategies to access this chemical space, avoiding the isolation of the unstable free aldehyde.

Strategy A: The Gewald Reaction (De Novo Synthesis)

The most authoritative route to the 2-aminothiophene scaffold is the Gewald Reaction . While this typically yields the ester or nitrile (which are stable), these can be reduced to the aldehyde equivalents using DIBAL-H (with N-protection) or used directly in cyclizations that mimic the aldehyde's reactivity.

Strategy B: Reduction of 2-Nitrothiophene-3-carbaldehyde

A superior method for generating the aldehyde in situ for immediate reaction. The nitro group acts as a "masked" amine.

-

Start: 2-Nitrothiophene-3-carbaldehyde (Commercially stable).

-

Reaction: Iron/NH₄Cl or Na₂S₂O₄ reduction.

-

Result: Transient this compound, which is immediately trapped by a ketone (Friedländer reaction) to form a thienopyridine.

Strategy C: Vilsmeier-Haack Formylation

Applicable only if the amine is protected (e.g., N-acetyl-2-aminothiophene).

-

Protection: Acetylation of 2-aminothiophene.

-

Formylation: POCl₃ / DMF introduces the aldehyde at C3.

-

Deprotection: Hydrolysis (risky due to stability) or direct use.

Part 3: Experimental Protocols

Protocol 1: In Situ Generation & Friedländer Cyclization

Objective: Synthesize a Thieno[2,3-b]pyridine derivative without isolating the unstable aldehyde.

Reagents:

-

2-Nitrothiophene-3-carbaldehyde (1.0 equiv)

-

Active Methylene/Ketone (e.g., Acetophenone) (1.1 equiv)

-

Iron Powder (Fe) (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (saturated aq. solution)

-

Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

-

Pre-mixing: Dissolve 2-nitrothiophene-3-carbaldehyde (1.0 mmol) and the target ketone (1.1 mmol) in 10 mL Ethanol.

-

Activation: Add saturated aqueous NH₄Cl (2 mL) and heat to 60°C.

-

Reduction/Cyclization: Add Iron powder (5 mmol) portion-wise over 10 minutes.

-

Reflux: Increase temperature to reflux (80°C) for 3 hours. Monitor via TLC (disappearance of nitro-aldehyde).

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Protocol 2: The Gewald Synthesis (Stable Precursor Route)

Objective: Synthesize Ethyl 2-aminothiophene-3-carboxylate (Stable Scaffold).

Reagents:

-

Sulfur (S₈) (1.0 equiv)

-

Ethyl Cyanoacetate (1.0 equiv)

-

Ketone/Aldehyde (e.g., Cyclohexanone) (1.0 equiv)

-

Base: Morpholine or Diethylamine (1.0 equiv)

Methodology:

-

Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

-

Add morpholine dropwise (exothermic reaction).

-

Reflux for 2–4 hours.

-

Cool to 0°C; the product typically precipitates as a crystalline solid.

-

Note: This ester can be reduced to the alcohol and oxidized to the aldehyde only if the amine is protected first (e.g., Boc-protection).

Part 4: Data & Visualization

Comparison of Precursors

| Scaffold Variant | Stability | Synthetic Utility | Primary Application |

| Free Aldehyde | Very Poor | Low (Dimerizes) | Mechanistic studies only |

| Nitro-Aldehyde | High | High | In situ reduction to Thienopyridines |

| Amino-Ester | High | High | Gewald products; requires reduction |

| N-Protected Aldehyde | Moderate | Moderate | Vilsmeier-Haack routes |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from stable precursors to the bioactive thienopyridine core, bypassing the unstable intermediate.

Figure 2.[1] The "In Situ" strategy for utilizing the this compound core without isolation.

References

-

Mechanisms of the Gewald Synthesis. Journal of Organic Chemistry. Elucidates the multi-component reaction mechanism for generating 2-aminothiophene scaffolds.

-

2-Nitrothiophene-3-carbaldehyde as a Scaffold. BenchChem Technical Notes. Details the reduction protocols for converting nitro-thiophenes to amino-thiophenes for thienopyridine synthesis.

-

Friedländer Synthesis of Quinolines and Analogs. Organic Chemistry Portal. Comprehensive review of the condensation mechanism between 2-amino-aldehydes and ketones.

-

Thienopyrimidine Synthesis. Encyclopedia MDPI. Reviews the cyclization of 2-aminothiophene derivatives into thienopyrimidines, a bioisostere of quinazolines.

-

Green Methodologies for 2-Aminothiophene Synthesis. PMC / NIH. Discusses recent advances in Gewald reaction conditions, including microwave and ultrasound assistance.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-aminothiophene-3-carbaldehyde molecular weight and formula

The following technical monograph provides an in-depth analysis of 2-aminothiophene-3-carbaldehyde , a critical yet reactive intermediate in heterocyclic chemistry.

Status: Reactive Intermediate / Privileged Scaffold Precursor Audience: Medicinal Chemists, Synthetic Organic Chemists

Part 1: Physicochemical Profile & Identity

Unlike its stable congeners (e.g., 2-aminothiophene-3-carboxylates), the 3-carbaldehyde derivative is a high-energy intermediate. It balances the nucleophilicity of the C2-amine with the electrophilicity of the C3-aldehyde, making it prone to self-condensation (azomethine formation). Consequently, it is frequently generated in situ or stored under rigorous exclusion of air and moisture.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 40341-23-9 | Primary identifier |

| Molecular Formula | C₅H₅NOS | |

| Molecular Weight | 127.16 g/mol | Exact Mass: 127.0092 |

| SMILES | NC1=C(C=O)C=CS1 | |

| Appearance | Yellow to brown solid/oil | Oxidation/polymerization sensitive |

| Solubility | DMSO, DMF, MeOH, DCM | Poor stability in protic acids |

| pKa (Predicted) | ~2.5 (Amine conjugate acid) | Weakly basic due to thiophene resonance |

Part 2: Synthesis & Stability (The "Stability Paradox")

Expert Insight: You will rarely find a commercial bottle of high-purity this compound on the shelf. Why? The molecule possesses an internal "self-destruct" mechanism. The amine (nucleophile) and aldehyde (electrophile) can intermolecularly condense to form imines (Schiff bases), leading to oligomerization.

Therefore, the Gold Standard for utilizing this scaffold is In Situ Generation or Rapid Derivatization .

Validated Synthetic Routes

Route A: The Nitro-Reduction (Preferred for Purity)

The most reliable method involves the reduction of the stable precursor 2-nitrothiophene-3-carbaldehyde . This allows the researcher to unmask the reactive amine functionality only when the downstream coupling partner (e.g., a ketone) is present.

-

Precursor: 2-Nitrothiophene-3-carbaldehyde (CAS: 3541-65-3)

-

Reagents: Iron powder/NH₄Cl or Na₂S₂O₄ (Sodium dithionite).

-

Mechanism: Nitro group reduction

Immediate cyclization (if ketone present) or isolation.

Route B: The Gewald Variation (Classical)

While the Gewald reaction typically yields esters or nitriles, modified conditions can access the aldehyde or its protected acetal forms.

-

Reagents: 2,5-Dihydroxy-1,4-dithiane (mercaptoacetaldehyde dimer) + Cyanoacetamide (leads to amide, requires reduction).

Part 3: Critical Application – The Friedländer Annulation

The primary utility of this compound is as the "A-ring" donor in the synthesis of Thieno[2,3-b]pyridines —a privileged scaffold in kinase inhibitor discovery (e.g., analogues of c-Met or VEGFR inhibitors).

Mechanism of Action[2][3][4][5]

-

Condensation: The C2-amine attacks the carbonyl of a coupling ketone (imine formation).

-

Cyclization: The alpha-carbon of the ketone attacks the C3-aldehyde (aldol-type).

-

Dehydration: Aromatization drives the formation of the pyridine ring.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the generation of the aldehyde and its subsequent conversion into a bioactive thienopyridine scaffold.

Figure 1: Logic flow from stable nitro-precursor to thienopyridine scaffold, highlighting the critical instability node.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a Thieno[2,3-b]pyridine derivative via in situ generated this compound.

Safety: Thiophene derivatives are organosulfur compounds; work in a fume hood. Iron powder is pyrophoric.

Materials

-

2-Nitrothiophene-3-carbaldehyde (1.0 equiv)

-

Acetophenone (1.1 equiv) [Model Ketone]

-

Iron powder (5.0 equiv)

-

Ammonium chloride (sat. aq. solution)

Step-by-Step Methodology

-

Pre-mix (The Trap): In a round-bottom flask, dissolve 2-nitrothiophene-3-carbaldehyde (1 mmol) and acetophenone (1.1 mmol) in Ethanol (10 mL).

-

Why? By having the ketone present before the amine is generated, you maximize the cross-reaction (Friedländer) and minimize self-polymerization.

-

-

Reduction Initiation: Add Iron powder (5 mmol) followed by dropwise addition of saturated NH₄Cl (2 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: TLC should show disappearance of the yellow nitro-aldehyde spot and appearance of a highly fluorescent blue/green spot (typical of thienopyridines).

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. The product often precipitates upon cooling or can be purified via silica gel chromatography (Hexane/EtOAc).

Validation Checkpoint:

-

¹H NMR Diagnostic: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of new aromatic protons corresponding to the pyridine ring fusion.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Friedländer & Gewald)

-

Reaction Mechanisms

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | CAS#:40341-23-9 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility & Handling of 2-Aminothiophene-3-carbaldehyde

[1]

CAS Number: 40341-23-9 Formula: C₅H₅NOS Molecular Weight: 127.16 g/mol [1][2]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by an electron-rich thiophene ring substituted with a nucleophilic amino group (position 2) and an electrophilic formyl group (position 3).[3] While it serves as a critical intermediate in the synthesis of thieno[2,3-b]pyridines and Schiff bases, its utility is governed by its solubility profile and intrinsic reactivity .[3]

This guide addresses the specific solvent systems required for its extraction, purification, and reaction, while emphasizing the kinetic instability (self-condensation) that dictates its handling.[3]

Solubility Profile

The solubility of this compound is dictated by its ability to form intermolecular hydrogen bonds and its moderate polarity. Quantitative solubility data is rarely standardized due to the compound's tendency to polymerize; however, qualitative data derived from synthetic protocols provides a reliable operational guide.

Solvent Compatibility Table[1][4]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Protic | Ethanol (EtOH) | High | Preferred solvent for downstream cyclization reactions (e.g., Friedländer condensation).[3] |

| Methanol (MeOH) | High | Alternative reaction solvent; excellent for recrystallization when mixed with water. | |

| Water | Low/Insoluble | The compound precipitates in water, allowing for isolation via filtration or extraction.[3] | |

| Polar Aprotic | DMSO / DMF | High | Suitable for stock solutions in biological assays, though long-term stability is poor. |

| Acetonitrile (MeCN) | Moderate-High | Used in radical cyclo-condensation reactions.[3] | |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction from aqueous reaction mixtures. |

| Chloroform (CHCl₃) | High | Standard solvent for NMR characterization. | |

| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for liquid-liquid extraction (work-up).[3] |

| Non-Polar | Hexanes / Pentane | Low | Used as an anti-solvent to induce precipitation or in wash steps to remove non-polar impurities.[3] |

Mechanistic Insight: Solubility vs. Stability

While this compound dissolves readily in polar solvents, protic solvents (EtOH, MeOH) can accelerate equilibrium between the free aldehyde and hemiaminal intermediates if acidic catalysts are present.[3] For storage or analytical standards, DMSO-d₆ or CDCl₃ are preferred, provided the sample is kept at -20°C.[3]

Stability & Reactivity Architecture

The defining feature of this compound is the ortho-disposition of the amino (-NH₂) and formyl (-CHO) groups.[3] This proximity creates a high propensity for self-condensation , leading to the formation of oligomers or azomethine polymers (poly-Schiff bases).[3]

Reactivity Pathway Diagram

The following diagram illustrates the competing pathways: stable solvation versus self-condensation.[3]

Caption: Kinetic competition between stable solvation and self-condensation pathways.

Key Stability Rule: The compound is kinetically stable in dilute solution but thermodynamically unstable in concentrated or solid forms over extended periods.[3] Fresh preparation (in situ) is the gold standard.

Experimental Protocols

Protocol A: In Situ Generation & Extraction

Context: Recommended for utilizing the aldehyde without long-term storage.

-

Reduction: Suspend 2-nitrothiophene-3-carbaldehyde (1.0 eq) in a mixture of Ethanol/Water (3:1) .

-

Catalysis: Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq). Heat to reflux for 1-2 hours.

-

Note: The reaction progress must be monitored by TLC (30% EtOAc in Hexanes). The amine typically has a lower R_f than the nitro precursor.[3]

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate .[3]

-

Extraction (Solubility Application):

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Checkpoint: If the product appears as a dark tar, self-condensation has occurred.[4] If it is a yellow/orange solid, proceed immediately to the next step.

-

Protocol B: Recrystallization (Purification)

Context: Only perform if the compound must be isolated as a solid.[3]

-

Dissolution: Dissolve the crude solid in a minimal amount of warm Ethyl Acetate or Ethanol (approx. 40-50°C).[3] Do not boil excessively.

-

Precipitation: Slowly add Hexanes (anti-solvent) dropwise until persistent turbidity is observed.

-

Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 2 hours.

-

Collection: Filter the crystals and wash with cold Hexanes. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Workflow Visualization

The following workflow details the logic for selecting the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on experimental objective.

References

-

Synthesis and Characterization of Thiophene Derivatives. Journal of Sulfur Chemistry. 2018. [3]

-

2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold. BenchChem Technical Notes. 2025. [3]

-

Green Methodologies for the Synthesis of 2-Aminothiophene. PMC - National Institutes of Health. 2022.[3]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. 2011.

-

Hexamethyldisilathiane: Its Use in the Conversion of Aromatic Azides. Synthesis. 1988.[3][5] [3]

2-Aminothiophene-3-Carbaldehyde: A High-Value "Push-Pull" Scaffold for Heterocyclic Fusion

Topic: 2-Aminothiophene-3-Carbaldehyde: Medicinal Chemistry Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bifunctional Advantage

In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged scaffold" due to its dense bifunctionality. Unlike its benzene analogue (2-aminobenzaldehyde), the thiophene core introduces significant electron-rich character, creating a strong "push-pull" electronic system between the electron-donating C2-amino group and the electron-withdrawing C3-formyl group.

This guide moves beyond basic synthesis, treating this molecule as a transient, high-reactivity intermediate. We explore its critical role as a precursor for thieno[2,3-b]pyridines (via Friedländer condensation) and thieno[2,3-d]pyrimidines , both of which are bioisosteres of quinolines and quinazolines, respectively—scaffolds ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands.

Synthesis & Stability: Handling a "Fickle" Intermediate

The Stability Paradox

The free base of this compound is inherently unstable. The high nucleophilicity of the amine and the electrophilicity of the adjacent aldehyde predispose it to rapid self-condensation (dimerization/oligomerization) and oxidation.

Operational Imperative:

-

Do not store the free base for extended periods.

-

Generate in situ whenever possible.

-

If isolation is required, store as the hydrochloride salt or N-protected derivative (e.g., N-Boc, N-Acetyl).

Primary Synthetic Routes

Two robust pathways exist to access this scaffold. The choice depends on the substitution pattern required at C4 and C5.

Pathway A: The Nitro-Reduction Route (Recommended for Stability)

This is the most reliable method for generating the aldehyde moiety before the amine, avoiding premature cyclization.

-

Precursor: 2-Nitrothiophene-3-carbaldehyde.[1]

-

Reagent: Iron powder/NH₄Cl or SnCl₂/HCl.

-

Mechanism: Selective reduction of the nitro group.

-

Advantage: The nitro-aldehyde is stable; the amine is revealed only when needed for the next step.

Pathway B: The Gewald-Modification Route (For C4/C5 Diversity)

The classical Gewald reaction yields 2-aminothiophene-3-esters or nitriles. Converting these to the aldehyde requires careful reduction.

-

Precursor: 2-Aminothiophene-3-carbonitrile.[2]

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Challenge: Over-reduction to the amine or alcohol is a risk. Requires strictly controlled cryogenic conditions (-78 °C).

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic access points. Route A is preferred for generating the core scaffold due to higher stability of the precursor.

Divergent Reactivity: The Heterocyclic Hub

The this compound scaffold serves as a "linchpin" for accessing fused bicyclic systems. The reaction choice is dictated by the partner reagent.

Thieno[2,3-b]pyridines (Friedländer Analogs)

Reaction Type: Friedländer Condensation. Partner: Active methylene compounds (ketones, keto-esters, nitriles). Mechanism:

-

Aldol Condensation: The active methylene attacks the aldehyde.

-

Cyclodehydration: The amine attacks the ketone carbonyl (or nitrile), followed by aromatization.

Key Application: This route is extensively used to synthesize analogs of quinoline-based antimalarials and PI3K inhibitors.

Thieno[2,3-d]pyrimidines (Quinazoline Analogs)

Reaction Type: Cyclocondensation.[3] Partners:

-

Formamide: Yields the unsubstituted pyrimidine ring.

-

Urea / Thiourea: Yields 2-oxo or 2-thioxo derivatives.[4]

-

Isothiocyanates: Yields 2-amino substituted derivatives.

Key Application: This scaffold is a direct bioisostere of the quinazoline core found in Gefitinib and Erlotinib (EGFR inhibitors). The thiophene ring alters the lipophilicity and metabolic stability profile (metabolic soft spot blocking).

Visualization: The Divergent Synthesis Hub

Figure 2: The "Hub" concept illustrating the divergence into three major medicinal chemistry scaffolds based on the reaction partner.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Situ Generation & Friedländer Cyclization

Target: 2-Acetyl-thieno[2,3-b]pyridine derivative

Rationale: This "one-pot" reduction-cyclization protocol avoids the isolation of the unstable amino-aldehyde.

-

Reduction Phase:

-

Suspend 2-nitrothiophene-3-carbaldehyde (1.0 eq) and Iron powder (5.0 eq) in EtOH/H₂O (4:1).

-

Add NH₄Cl (0.5 eq) as the electrolyte.

-

Heat to 60°C for 30 mins. Checkpoint: TLC should show disappearance of nitro starting material.

-

-

Cyclization Phase:

-

Without isolation, add the active methylene partner (e.g., acetylacetone, 1.2 eq) and KOH (catalytic, 10 mol%).

-

Reflux for 4–6 hours.

-

-

Workup:

Validation Criteria:

-

¹H NMR: Disappearance of the aldehyde proton (~9.8 ppm). Appearance of aromatic pyridine protons.

-

Appearance: Product is typically a stable, crystalline solid (unlike the intermediate).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine-4(3H)-one

Target: Core scaffold for EGFR inhibitor analogs

-

Reagents: this compound (1.0 eq), Formamide (excess, 10 vol).

-

Conditions: Reflux (approx. 180°C) for 4 hours.

-

Mechanism: The amino group attacks formamide to form an intermediate formamidine, which cyclizes onto the aldehyde.

-

Purification: Pour onto crushed ice. The hydrophobic bicycle precipitates. Filter and wash with water.[6]

Medicinal Chemistry Applications & SAR

| Therapeutic Area | Target | Scaffold Derivative | Mechanism of Action |

| Oncology | EGFR / VEGFR | Thieno[2,3-d]pyrimidine | ATP-competitive inhibition. The thiophene ring mimics the phenyl ring of quinazoline but offers altered electronic properties (S vs C=C). |

| Infectious Disease | Leishmania / Candida | Thieno[2,3-b]pyridine | Intercalation or inhibition of specific parasitic enzymes (e.g., pteridine reductase). |

| Inflammation | PI3K / mTOR | Thieno[2,3-b]pyridine | Lipid kinase inhibition. The "bay region" of the fused system fits the adenine binding pocket. |

Key SAR Insight: Substitution at the C4 and C5 positions of the thiophene ring (originating from the Gewald precursor) allows for fine-tuning of solubility and hydrophobic interactions within the binding pocket, without altering the core hydrogen-bonding vectors of the fused pyrimidine/pyridine ring.

References

-

MDPI. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals.[7][8][9] Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

-

NIH. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. mdpi.com [mdpi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. jocpr.com [jocpr.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold in Medicinal Chemistry: Strategic Selection of 3-Carbaldehyde vs. 3-Carboxylate Intermediates

Executive Summary

In the design of thiophene-based bioisosteres—particularly for kinase inhibitors and GPCR ligands—the choice between 2-aminothiophene-3-carbaldehyde (ATC) and 2-aminothiophene-3-carboxylate (ATEst) is a critical decision point that dictates synthetic feasibility, scaffold diversity, and downstream processing.

While the carboxylate (ATEst) offers a robust, bench-stable entry point via the classical Gewald reaction, it primarily restricts the chemist to thienopyrimidine architectures requiring harsh cyclization conditions. Conversely, the carbaldehyde (ATC) , though synthetically demanding and less stable, unlocks the "ortho-aminoaldehyde" motif, enabling rapid access to thienopyridines and complex tricyclic systems via Friedländer-type condensations under milder conditions.[1]

This guide provides a technical analysis of these two intermediates, detailing their divergent syntheses, stability profiles, and application in drug discovery.[1]

Structural & Electronic Divergence[1]

The core difference lies in the electrophilicity and stability of the C3-substituent, which fundamentally alters the reactivity of the adjacent C2-amino group.

| Feature | 2-Aminothiophene-3-Carboxylate (ATEst) | This compound (ATC) |

| Electronic Effect | Moderate electron-withdrawing (Ester). Resonance stabilization of the amine is significant but allows nucleophilicity. | Strong electron-withdrawing (Aldehyde). Makes the C2-amine less nucleophilic but the C3-carbonyl highly electrophilic. |

| Stability | High. Bench-stable solid. Resistant to oxidation and self-condensation under standard conditions. | Low. Prone to self-condensation (aldol-type) and oxidation to the acid. Often requires in situ generation or protection (e.g., as an acetal or imine).[1] |

| Primary Reactivity | Nucleophilic attack by the amine on external electrophiles (isocyanates) followed by cyclization. | Condensation of the aldehyde with active methylenes (Friedländer) or amines (reductive amination). |

| Key Application | Synthesis of Thienopyrimidines (Bioisosteres of Quinazolines).[2] | Synthesis of Thienopyridines (Bioisosteres of Quinolines). |

Synthetic Access: The Gewald Reaction & Beyond[3][4]

The Carboxylate Route (Robust)

The ATEst is the direct product of the classical 3-component Gewald reaction. This is a scalable, "one-pot" process suitable for multi-gram synthesis.[1]

-

Mechanism: Knoevenagel condensation of a ketone with an

-cyanoester, followed by sulfur uptake and cyclization.[1] -

Reliability: High. The ester group stabilizes the intermediate thiolate, driving the reaction to completion.

The Carbaldehyde Route (Advanced)

The ATC cannot be synthesized directly via a standard Gewald reaction because the necessary precursor (3-oxopropanenitrile) is unstable and the product aldehyde is too reactive. Access requires post-Gewald modification:

-

Vilsmeier-Haack Formylation: Formylation of a protected 2-aminothiophene (e.g., N-acetyl).

-

Nitrile Reduction: Controlled reduction of 2-aminothiophene-3-carbonitrile using DIBAL-H at -78°C (Risk: Over-reduction to amine).

-

Oxidation: Selective oxidation of (2-aminothiophen-3-yl)methanol.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent synthesis of these two cores.

Caption: Divergent synthetic access. The Carboxylate is a direct Gewald product, while the Carbaldehyde requires difficult reductive steps.

Divergent Reactivity Profiles

A. Carboxylate (ATEst): The Thienopyrimidine Gateway

The ester group is relatively inert to the amine under neutral conditions. To build a fused ring, one must typically "activate" the amine first.

-

Workflow: React amine with an isocyanate/isothiocyanate to form a urea/thiourea, then use base (NaOH/EtOH) to force cyclization with the ester.[1]

-

Result: Thieno[2,3-d]pyrimidine-2,4-diones.[1]

B. Carbaldehyde (ATC): The Friedländer Specialist

The aldehyde provides a highly reactive electrophile ortho to the amine. This setup is perfect for condensation with ketones containing an

-

Workflow: Mix ATC with a ketone (e.g., acetophenone) and a catalytic base/acid.[1]

-

Result: Thieno[2,3-b]pyridines (via Friedländer synthesis).[1]

-

Advantage: This reaction is often faster and occurs under milder conditions than the ester cyclization.

Caption: Divergent scaffold synthesis. The Ester leads to Pyrimidines; the Aldehyde leads to Pyridines.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Standard Gewald)

Target: The stable Ester intermediate.[1]

-

Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (10 mmol), Ethanol (30 mL).[1]

-

Procedure:

-

Mix cyclohexanone and ethyl cyanoacetate in ethanol.

-

Add sulfur and morpholine dropwise (Exothermic!).[1]

-

Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH if necessary.

-

-

Why this works: The morpholine acts as a catalyst for the initial Knoevenagel condensation and helps solubilize the sulfur.

Protocol B: Synthesis of Thieno[2,3-b]pyridine via Friedländer (Using ATC)

Target: Utilizing the reactive Aldehyde. Note: Assuming ATC is generated in situ or freshly prepared via Vilsmeier of the acetamide.

-

Reagents: this compound (1.0 eq), Acetophenone (1.0 eq), KOH (10 mol%), Ethanol (reflux).

-

Procedure:

-

Dissolve ATC and acetophenone in ethanol.

-

Add catalytic KOH (pellets or ethanolic solution).[1]

-

Reflux for 1–3 hours.[3]

-

Mechanism Check: The amine forms a Schiff base with the ketone carbonyl (or vice versa, depending on reactivity), followed by intramolecular aldol condensation and dehydration.[1]

-

Workup: Cool mixture. Pour into crushed ice/water. Filter the precipitate.[3][4]

-

-

Critical Control: If ATC is not available, use 2-amino-3-cyanothiophene and perform a reductive cyclization with the ketone using DIBAL-H, though this is significantly more complex.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[1][5] 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry.

-

Putra, A. E., et al. (2012).[1] Efficient Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene-3-carboxylates. Tetrahedron Letters.[6]

-

Missoum, H., et al. (2025).[7] Comparative study of Vilsmeier–Haack reagent and DMF–DMA in the synthesis of 2-aminothiophene-based formamidine derivatives. ResearchGate.[7][8][9]

-

BenchChem Application Notes. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Stability Profile and Handling of 2-Aminothiophene-3-carbaldehyde

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-aminothiophene-3-carbaldehyde (CAS: 40341-23-9).

Executive Summary

This compound is a bifunctional heteroaromatic building block primarily used in the synthesis of fused systems like thieno[2,3-b]pyridines.[1] While often treated as a transient intermediate in "one-pot" Gewald-type reactions, it possesses a unique electronic structure that confers sufficient stability for isolation, unlike many non-aromatic

However, this stability is kinetic rather than thermodynamic. The compound is metastable ; it is susceptible to oxidative dimerization and self-condensation (Friedländer-type) when exposed to air, moisture, or heat. This guide outlines the specific degradation pathways and provides a self-validating protocol for its storage and use.

Chemical Basis of Stability and Instability

The "Push-Pull" Stabilization

Contrary to the general instability of ortho-amino aldehydes, this compound can be isolated. This is due to the strong resonance delocalization of the nitrogen lone pair into the electron-deficient thiophene ring, which is further conjugated with the electron-withdrawing formyl group at the 3-position.

-

Mechanism: The amino group (

) acts as a donor (Push), and the formyl group (

The Degradation Pathway: Self-Condensation

Despite resonance stabilization, the primary degradation mode is intermolecular self-condensation . Under ambient conditions (air/moisture) or catalysis by trace acids, the amine of one molecule attacks the aldehyde of another.

The Pathway:

-

Imine Formation: Formation of an azomethine linkage (Schiff base dimer).

-

Cyclization: The dimer undergoes cyclodehydration to form thieno[2,3-b]pyridine derivatives or higher-order oligomers (dark tars).

Figure 1: The primary degradation pathway involves self-condensation leading to fused ring systems.

Environmental Stability Profile

| Environmental Factor | Stability Rating | Observed Effect | Mechanism |

| Dry Air (Inert) | Moderate | Slow darkening over weeks. | Slow surface oxidation of amine; minor dimerization. |

| Ambient Air (O2) | Low | Turns brown/black within days. | Oxidative coupling of amines; acceleration of condensation. |

| Moisture | Very Low | Rapid gum formation. | Water catalyzes the reversible imine formation and hydrolysis, promoting oligomerization. |

| Solution (Protics) | Low | Decomposition < 24 hrs. | Protic solvents (MeOH, EtOH) stabilize charged intermediates, accelerating condensation. |

| Solution (Aprotics) | Moderate | Stable for days if dry/cold. | DMSO/DMF solutions are stable if kept anhydrous and free of acid traces. |

Experimental Validation: A Self-Validating System

To ensure experimental integrity, researchers must treat the purity of this reagent as a variable rather than a constant. Use the following workflow to validate the material before committing it to a batch reaction.

Visual Inspection

-

Pass: Bright yellow to orange crystalline solid.

-

Fail: Dark brown solid, sticky gum, or presence of black specks (indicates polymerization).

Analytical Check (1H NMR)

Run a quick 1H NMR in

-

Key Signal: Look for the aldehyde proton (

) singlet between 9.5 – 10.0 ppm . -

Validation: Integration of the aldehyde peak must match the aromatic thiophene protons (1:1 ratio).

-

Failure Mode: Appearance of multiple small peaks in the 8.0–9.0 ppm region indicates imine formation (dimerization). Broadening of the amine peak (

, ~6-8 ppm) suggests oxidation.

Purification Protocol (Rescue Strategy)

If the compound has degraded slightly (surface darkening), it can often be rescued rather than discarded.

-

Dissolve: Dissolve the crude solid in a minimal amount of warm Dichloromethane (DCM) or Ethyl Acetate.

-

Filter: Pass through a short pad of silica gel to remove the polar dark tars (oligomers remain on silica).

-

Concentrate: Evaporate solvent immediately under reduced pressure (do not use heat > 40°C).

-

Precipitate: Triturate with cold Hexanes or Pentane to re-precipitate the monomer.

Handling and Storage Protocols

Storage Conditions

-

Temperature: Store at -20°C (Freezer). Thermal energy provides the activation energy for the condensation reaction.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical formation at the amine, initiating oxidative coupling.

-

Container: Amber glass vials with Teflon-lined caps. Taping the cap with Parafilm is recommended to prevent moisture ingress.

Reaction Workflow

When using this compound in synthesis (e.g., Friedländer condensation):

Figure 2: Operational workflow to minimize degradation during handling.

Critical Note: Do not leave the compound in solution without the reacting partner for extended periods. The high local concentration in the dissolving phase can trigger rapid self-condensation.

References

-

Synthesis and Stability of Amino-Thiophene Carbaldehydes Source: ResearchGate / Journal of Organic Chemistry Context: Discusses the synthesis of 2-amino-3-formylthiophene via azido-reduction and notes its relative stability due to resonance delocalization compared to other amino-aldehydes.

-

Thienopyridine Synthesis via Friedländer Condensation Source: National Institutes of Health (NIH) / ACS Omega Context: Details the oxidative dimerization and cyclization pathways of 3-aminothiophene derivatives, providing the mechanistic basis for the instability of the carbaldehyde precursor.

-

Gewald Reaction and Aminothiophene Intermediates Source: MDPI / Molecules Context: extensive review of 2-aminothiophene derivatives, their synthesis via the Gewald reaction, and their reactivity patterns leading to fused heterocycles.

-

Commercially Available this compound Source: PubChem / Chemical Vendors Context:[2][3] Verifies the existence of the compound as a commercial reagent (CAS 40341-23-9) and provides physical property data supporting its existence as a solid.

Sources

Methodological & Application

Application Note: Advanced Gewald Reaction Protocol for the Synthesis of 2-Aminothiophene-3-carbaldehyde

Executive Summary & Strategic Rationale

The 2-aminothiophene-3-carbaldehyde scaffold is a highly privileged building block in modern drug discovery. It serves as a critical intermediate for the construction of complex fused heterocyclic systems, such as thieno[3,2-c]pyridines[1] and thieno[3,2-b]pyridines via the Friedländer annulation[2]. These fused systems are prevalent in the design of targeted kinase inhibitors and have recently gained traction in the development of antiviral agents, notably as inhibitors targeting the SARS-CoV-2 nsp14 N7-methyltransferase[3].

While traditional syntheses often rely on the reduction of 2-nitrothiophene-3-carbaldehyde[1], the Gewald multicomponent reaction offers a highly convergent, one-pot alternative. By carefully selecting the active methylene and sulfur sources, researchers can bypass hazardous nitration and reduction steps. This application note details a self-validating, state-of-the-art Gewald protocol utilizing in situ generated cyanoacetaldehyde[4] to directly yield this compound.

Mechanistic Principles & Reagent Causality

To ensure a high-yielding synthesis, it is imperative to move beyond merely following steps and understand the causality behind the reagent selection:

-

The Active Methylene (Cyanoacetaldehyde): The Gewald reaction relies on an activated nitrile to provide the C2-amino and C3-substituent of the thiophene ring[4]. To achieve a 3-carbaldehyde substitution, 3-oxopropanenitrile (cyanoacetaldehyde) is required. Because free cyanoacetaldehyde is highly prone to self-condensation, we utilize its stable diethyl acetal (3,3-diethoxypropanenitrile), which allows for controlled, acid-catalyzed hydrolysis to release the active aldehyde in situ[4].

-

The Sulfur & Backbone Source (1,4-Dithiane-2,5-diol): Instead of using a standard ketone and elemental sulfur, this protocol utilizes 1,4-dithiane-2,5-diol. As a stable dimer, it dissociates in solution to provide two equivalents of mercaptoacetaldehyde.

-

The Reaction Cascade: The free aldehyde of mercaptoacetaldehyde undergoes a Knoevenagel condensation with the highly activated methylene carbon of cyanoacetaldehyde. This forms a linear intermediate (

). The spatial proximity of the nucleophilic thiol to the electrophilic nitrile drives a rapid 5-exo-dig intramolecular cyclization. Subsequent tautomerization yields the aromatic 2-aminothiophene core. -

Base Selection (Morpholine): Morpholine (pKa ~8.3) is selected over stronger bases like triethylamine. It is sufficiently basic to deprotonate the active methylene to initiate the Knoevenagel condensation, yet mild enough to prevent the unwanted polymerization of the highly reactive aldehyde intermediates.

Conceptual workflow of the Gewald reaction for this compound.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each phase includes an In-Process Control (IPC) to validate the integrity of the reaction before proceeding.

Step-by-step experimental workflow for the Gewald synthesis.

Phase 1: In Situ Generation of Cyanoacetaldehyde

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,3-diethoxypropanenitrile (1.0 eq, 10 mmol) and absolute ethanol (30 mL).

-

Hydrolysis: Add 0.1 N HCl (5 mL) dropwise. Stir the mixture at room temperature for 1 hour.

-

Neutralization: Add solid

(approx. 1.2 eq relative to HCl) to neutralize the acid. -

IPC Checkpoint 1: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the acetal spot confirms successful hydrolysis. Filter the mixture to remove residual sodium salts.

Phase 2: Multicomponent Gewald Cyclization

-

Reagent Addition: To the filtrate containing the freshly generated cyanoacetaldehyde, add 1,4-dithiane-2,5-diol (0.5 eq, 5 mmol). Note: 0.5 eq of the dimer provides 1.0 eq of the required mercaptoacetaldehyde monomer.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add morpholine (1.5 eq, 15 mmol) dropwise over 10 minutes.

-

Thermal Activation: Remove the ice bath and gently heat the reaction mixture to 50 °C. Stir for 4–6 hours.

-

IPC Checkpoint 2: The solution will transition from pale yellow to a deep amber color. TLC (Hexane:EtOAc 7:3) should reveal a new, highly UV-active spot at

.

Phase 3: Work-up and Isolation

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of vigorously stirred crushed ice-water.

-

Filtration: Allow the suspension to stir for 20 minutes to ensure complete precipitation. Collect the crude solid via vacuum filtration and wash with cold water (2 x 20 mL).

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to afford pure this compound.

Data Presentation & Analytical Validation

The following tables summarize the optimization parameters that dictate the success of the cyclization, alongside the spectroscopic benchmarks required to validate the structural integrity of the final product.

Table 1: Optimization of Reaction Conditions

| Solvent | Base Catalyst | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| Ethanol | Triethylamine | 50 | 6 | 62% | >90% |

| Ethanol | Morpholine | 50 | 4 | 78% | >95% |

| DMF | Morpholine | 80 | 3 | 55% | <80% (Decomp.) |

| Methanol | Piperidine | 50 | 5 | 65% | >92% |

Table 2: Analytical Validation Checkpoints (Self-Validating System)

| Analytical Technique | Target Signal / Observation | Validation Purpose |

| TLC (Hexane:EtOAc 7:3) | Confirms consumption of starting materials and formation of the conjugated thiophene core. | |

| Definitive proof of the 3-carbaldehyde functionality. | ||

| Validates the formation of the primary 2-amino group. | ||

| IR Spectroscopy | ~1650 cm | Confirms the C=O stretch of the conjugated aldehyde. |

| IR Spectroscopy | ~3300-3450 cm | Confirms the N-H stretch characteristic of a primary amine. |

References

-

Identification and Evaluation of Potential SARS-CoV-2 Antiviral Agents Targeting mRNA Cap Guanine N7-Methyltransferase, ChemRxiv.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

Executive Summary

The 2-aminothiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory, antimicrobial, and anticancer agents (e.g., Olanzapine, Tinoridine). Conventional synthesis via the Gewald reaction often suffers from prolonged reaction times (4–12 hours), variable yields, and the use of toxic solvents.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 30 minutes while significantly improving purity and yield. By leveraging the dipolar polarization of reagents, this method overcomes the activation energy barrier of the rate-determining sulfur uptake step more efficiently than convective heating.

Scientific Foundation: The Gewald Mechanism

To optimize this reaction, one must understand the causality of the transformation. The microwave-assisted Gewald reaction is a three-component condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.

Mechanistic Pathway[1]

-

Knoevenagel Condensation: The base catalyzes the condensation of the ketone and nitrile to form an

-unsaturated nitrile. -

Sulfur Uptake: This is the rate-limiting step where the intermediate reacts with elemental sulfur. Microwave irradiation is particularly effective here, as sulfur's poor thermal conductivity is bypassed by the direct dielectric heating of the polar solvent/intermediate mixture.

-

Cyclization: Intramolecular nucleophilic attack and aromatization yield the 2-aminothiophene.

Visualization: Mechanistic Pathway

Caption: Figure 1. The microwave-accelerated Gewald reaction pathway.[1][2] Dielectric heating specifically targets the energy-intensive sulfur uptake step.

Equipment & Safety Setup

Reactor Requirements

-

System: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) or multimode system with rotor.

-

Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

-

Temperature Control: IR sensor (external) is standard; however, a fiber-optic probe (internal) is recommended for scale-up to prevent thermal runaway.

Safety Protocol (Critical)

-

Pressure Management: The Gewald reaction can generate gas (H₂S) and significant vapor pressure from solvents like ethanol. Set a pressure limit (typically 15–20 bar) on the reactor.

-

Sulfur Handling: Elemental sulfur can sublime or form hot spots. Ensure vigorous stirring (600+ RPM) to maintain a homogeneous suspension.

-

Ventilation: Open reaction vessels only in a fume hood due to potential H₂S evolution.

Standardized Protocol: General Gewald Synthesis

This protocol is optimized for a 1.0 mmol scale but can be linearly scaled to 10 mmol in larger vessels.

Reagents

-

Ketone/Aldehyde: 1.0 mmol (e.g., Cyclohexanone, Acetophenone)

-

Activated Nitrile: 1.1 mmol (e.g., Ethyl cyanoacetate, Malononitrile)

-

Elemental Sulfur: 1.1 mmol (powdered)

-

Base: Morpholine or Triethylamine (1.0 mmol)

-

Solvent: Ethanol (absolute) or DMF (2–3 mL)

Step-by-Step Workflow

-

Preparation: In a 10 mL microwave vial, add the ketone (1.0 eq), activated nitrile (1.1 eq), and sulfur (1.1 eq).

-

Solvation: Add Ethanol (3 mL). Add the base (1.0 eq) dropwise. Note: A slight exotherm may occur.

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation Parameters:

-

Mode: Dynamic (Hold Temperature)

-

Temperature: 80°C (for aliphatic ketones) to 120°C (for aryl ketones)

-

Hold Time: 10–20 minutes

-

Stirring: High (High viscosity suspension initially)

-

Power Max: 150 W (System will modulate power to maintain temp)

-

-

Work-up:

-

Cool the vial to <40°C using compressed air (built-in feature).

-

Pour the mixture into ice-cold water (20 mL).

-

Precipitation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water (1:1), and dry.

-

Purification: If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

-

Optimization Strategy

Not all substrates react equally.[3][4] Use this decision matrix to optimize conditions for difficult substrates (e.g., sterically hindered ketones).

Visualization: Optimization Decision Tree

Caption: Figure 2. Logic flow for optimizing reaction conditions based on TLC/LCMS feedback.

Data: Solvent & Base Screening (Typical Results)

| Solvent | Base | Temperature | Time | Yield | Notes |

| Ethanol | Morpholine | 80°C | 15 min | 85-95% | Greenest option; easy workup. |

| Water | Et3N | 100°C | 20 min | 60-75% | Requires hydrophobic substrates. |

| DMF | Piperidine | 120°C | 10 min | 90-98% | Best for hindered ketones; hard to remove solvent. |

| Ethanol | L-Proline | 80°C | 25 min | 70-80% | Milder; good for acid-sensitive groups. |

Case Study: Synthesis of Tinoridine Scaffold

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a 2-aminothiophene core.[1] Conventional synthesis requires refluxing for 6–8 hours.

Microwave Protocol:

-

Substrates: 1-Benzyl-4-piperidone (1.0 mmol), Ethyl cyanoacetate (1.0 mmol), Sulfur (1.0 mmol).

-

Conditions: Ethanol (3 mL), Morpholine (1.0 mmol), 100°C , 15 minutes .

-

Result: The reaction yields the 2-amino-3-ethoxycarbonyl-thiophene intermediate in 92% yield (vs. 65% conventional reflux).

-

Significance: This intermediate is directly cyclized to Tinoridine. The microwave method prevents the oxidative degradation of the piperidine ring often seen in prolonged heating.

Troubleshooting & FAQs

-

Problem: Reaction vessel over-pressurizes.

-

Cause: Ethanol vapor pressure at >100°C or gaseous byproducts.

-

Solution: Switch to a solvent with a higher boiling point (e.g., DMF, DMSO) or reduce temperature to 80°C and extend time. Ensure headspace ratio is correct (fill vessel max 60%).

-

-

Problem: Elemental sulfur remains unreacted.

-

Cause: Poor stirring or low temperature.

-

Solution: Sulfur is hydrophobic and dense. Increase stir rate to maximum. Use fine sulfur powder rather than flakes.

-

-

Problem: Product is an oil/tar instead of solid.

-

Cause: Polymerization of the active nitrile.

-

Solution: Reduce the amount of base (try 0.5 eq catalytic loading). Add the base slowly after the other reagents are mixed.

-

References

-

Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Heterocycles, 2021.

-

Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011.

-

Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. BenchChem Application Notes, 2025.

-

Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate, 2015.

-

Molecular mechanism of CaCCinh-A01 inhibiting TMEM16A channel. Biochemical and Biophysical Research Communications, 2020.

Sources

Friedländer synthesis using 2-aminothiophene-3-carbaldehyde

Executive Summary

This application note details the synthetic protocols for constructing thieno[2,3-b]pyridine scaffolds via the Friedländer condensation of 2-aminothiophene-3-carbaldehyde with carbonyl compounds containing active

Strategic Context & Substrate Handling

The Scaffold

The thieno[2,3-b]pyridine system fuses a thiophene ring with a pyridine ring. Unlike the classical Friedländer synthesis using o-amino benzaldehydes (which yields quinolines), the thiophene analogue introduces higher electron density and altered metabolic stability profiles, making it a valuable "scaffold hop" in drug discovery.

Critical Handling of this compound

Warning: Unlike 2-aminobenzaldehyde, this compound is prone to rapid self-condensation (dimerization) and oxidation due to the high nucleophilicity of the thiophene amine and the electrophilicity of the adjacent aldehyde.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Purity Check: Before reaction, verify purity via TLC (20% EtOAc/Hexane). If significant dimerization (azomethine formation) is observed, repurification via rapid silica filtration is required.

-

In-Situ Generation: For large-scale operations, it is often preferable to generate the aldehyde in situ from the corresponding alcohol (via MnO

oxidation) or acetal hydrolysis immediately prior to the Friedländer step.

Mechanistic Insight

The reaction proceeds via a base-catalyzed condensation between the amine/aldehyde bifunctional thiophene and a ketone possessing an

Pathway:

-

Intermolecular Condensation: Base-mediated enolization of the ketone followed by aldol-type attack on the thiophene aldehyde OR Schiff-base formation between the thiophene amine and the ketone carbonyl. (Under basic conditions, the aldol pathway is often kinetically favored).

-

Intramolecular Cyclization: Dehydration and ring closure to form the pyridine ring.

-

Aromatization: Final loss of water yields the fully aromatic thieno[2,3-b]pyridine.

Fig 1: Dual-pathway mechanism for Friedländer synthesis. Base catalysis typically favors the Aldol path followed by cyclization.

Optimization Parameters

The following matrix summarizes reaction conditions optimized for yield and suppression of thiophene polymerization.

| Parameter | Standard (Thermal) | High-Throughput (Microwave) | Notes |

| Solvent | Ethanol or DMF | Ethanol or Solvent-Free | EtOH is greener; DMF for insoluble substrates. |

| Catalyst | Piperidine (10 mol%) | KOH or Basic Alumina | Piperidine is milder than KOH, reducing byproducts. |

| Temp | Reflux (78°C - 100°C) | 120°C - 140°C | MW requires precise temp control to prevent charring. |

| Time | 2 - 6 Hours | 5 - 15 Minutes | Extended thermal reflux can degrade the thiophene. |

| Yield | 65 - 85% | 80 - 95% | MW often cleaner due to shorter heat exposure. |

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Scale-Up Compatible)

Best for gram-scale synthesis where microwave reactor size is a limitation.

Reagents:

-

This compound (1.0 equiv)

-

Ketone (e.g., Acetophenone, Cyclohexanone) (1.1 equiv)

-

Piperidine (0.1 equiv) or KOH (0.05 equiv)

-

Ethanol (Absolute) [Concentration: 0.5 M]

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol) in Ethanol (2 mL).

-

Add: Add the ketone (1.1 mmol) followed by catalytic piperidine (2-3 drops).

-

Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.

-

Monitor: Check TLC every 30 mins. The aldehyde spot (

in 4:1 Hex/EtOAc) should disappear. -

Workup:

-

Option 1 (Precipitate): If product precipitates upon cooling, filter and wash with cold EtOH.

-

Option 2 (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

.

-

-

Purification: Recrystallize from EtOH/DMF or flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (Library Generation)

Best for rapid analog generation in medicinal chemistry.

Reagents:

-

This compound (0.5 mmol)

-

Ketone (0.55 mmol)

-

Catalyst: Glacial Acetic Acid (catalytic) OR Piperidine (catalytic)

-

Solvent: Ethanol (0.5 mL) or Solvent-free (on solid support)

Procedure:

-

Prep: Mix aldehyde and ketone in a microwave-safe vial (e.g., 10 mL crimp-top).

-

Catalyst: Add 1 drop of piperidine.

-

Irradiation: Seal and place in a microwave reactor (e.g., CEM or Biotage).

-

Settings: Power = Dynamic (Max 150W), Temp = 120°C, Hold Time = 10 min, Stirring = High.

-

-

Cooling: Rapid cooling to room temperature (compressed air).

-

Isolation: Pour reaction mixture onto crushed ice. The solid product usually precipitates immediately. Filter and dry.

Fig 2: Microwave-assisted workflow for rapid library synthesis.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Dark tar/polymer formation | Reaction temp too high or aldehyde degraded. | Lower temp; Ensure aldehyde is freshly purified; Use inert atmosphere ( |

| Incomplete conversion | Steric hindrance on ketone. | Switch to Protocol B (MW) at 140°C; Use stronger base (KOH or |

| Product is oil/sticky | Impurities preventing crystallization. | Triturate with cold diethyl ether or pentane; Perform column chromatography. |

| Missing NMR signals | Paramagnetic impurities or aggregation. | Filter solution through Celite; Run NMR at elevated temp (50°C). |

Validation Data Points (Expected):

-

1H NMR: Disappearance of aldehyde proton (

ppm). Appearance of new aromatic protons from the pyridine ring ( -

LC-MS: [M+H]+ peak corresponding to the fused tricyclic system.

References

-

Mechanism & Scope: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, E. P., & Burke, A. J. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

-

Microwave Protocols: Tu, S., et al. (2006). Microwave-assisted synthesis of thieno[2,3-b]pyridines. Journal of Combinatorial Chemistry. (General reference for MW Friedländer). Link

-

Thiophene Stability & Synthesis: Puterová, Z., Krutošíková, A., & Végh, D. (2010). Chemistry of 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

-

Biological Relevance: Romagnoli, R., et al. (2013). Synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives as antiproliferative agents. Journal of Medicinal Chemistry. Link

Application Note: Synthesis of Thieno[2,3-b]pyridine Scaffolds via Friedländer Annulation of 2-Aminothiophene-3-carbaldehyde

Executive Summary

Thieno[2,3-b]pyridines are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties[1]. The strategic fusion of a lipophilic thiophene ring with a hydrogen-bonding pyridine core creates a rigid vector for target engagement. This application note provides a comprehensive, self-validating guide for the construction of the thieno[2,3-b]pyridine core from 2-aminothiophene-3-carbaldehyde via the Friedländer annulation. By detailing both base- and acid-catalyzed pathways, this document empowers researchers to optimize chemoselectivity based on their specific active methylene or ketone coupling partners.

Scientific Rationale & Mechanistic Insights

The most robust and modular method for constructing the thieno[2,3-b]pyridine system is the Friedländer condensation[2]. This reaction couples an ortho-aminoheteroaryl aldehyde (this compound) with an active methylene compound or an

Causality Behind Mechanistic Pathways: The reaction trajectory is highly dependent on the electronic nature of the coupling partner and the chosen catalyst system, bifurcating into two primary pathways:

-

The Aldol-First Pathway (Base Catalysis): Highly activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate) possess highly acidic protons. Mild bases (like piperidine) selectively deprotonate these species, initiating a Knoevenagel-type condensation with the thiophene carbaldehyde. Subsequent intramolecular attack by the primary amine on the nitrile or ester forms the fused ring[1].

-

The Schiff Base-First Pathway (Acid Catalysis): When using less reactive aliphatic or aromatic ketones, Lewis or Brønsted acids are required[4]. The acid activates the ketone carbonyl, promoting initial imine (Schiff base) formation with the thiophene amine, followed by an intramolecular aldol condensation to close the pyridine ring[5].

Mechanistic pathways of the Friedländer annulation to form thieno[2,3-b]pyridines.

Reaction Optimization & Quantitative Data

Selecting the appropriate catalyst and solvent system is critical to prevent side reactions, such as the self-condensation of the active methylene or the degradation of the electron-rich aminothiophene. The following table summarizes optimized conditions for various coupling partners.

| Coupling Partner | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Bias |

| Malononitrile | Piperidine (0.1 eq) | Ethanol | 78 (Reflux) | 2 - 4 | 85 - 92 | Aldol-First |

| Ethyl cyanoacetate | Triethylamine (0.2 eq) | Ethanol | 78 (Reflux) | 3 - 5 | 75 - 85 | Aldol-First |

| Acetophenone | TMSCl (5.0 eq) | DMF | 100 | 12 - 18 | 65 - 75 | Schiff Base-First |

| Cyclohexanone | p-TsOH (0.1 eq) | Toluene | 110 (Dean-Stark) | 8 - 12 | 70 - 80 | Schiff Base-First |

Table 1: Representative quantitative optimization parameters for the synthesis of thieno[2,3-b]pyridines.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (this compound)

The synthetic pathway commences with the reduction of 2-nitrothiophene-3-carbaldehyde[1].

-

Causality behind choice: An iron powder and ammonium chloride (

) reduction system is utilized instead of catalytic hydrogenation (

Methodology:

-

Suspend 2-nitrothiophene-3-carbaldehyde (1.0 eq) in a 3:1 mixture of Ethanol/Water.

-

Add Iron powder (5.0 eq) and

(2.0 eq). Heat the mixture to reflux for 2 hours. -

Monitor via TLC. Upon completion, filter the hot mixture through a pad of Celite to remove iron salts[1].

-

Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over anhydrous

, and concentrate in vacuo to yield this compound[1].

Protocol B: Base-Catalyzed Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile

This protocol outlines the cyclization of this compound using a highly active methylene compound[3].

Materials:

-

This compound (1.0 eq, 10.0 mmol, 1.27 g)

-

Malononitrile (1.1 eq, 11.0 mmol, 0.73 g)

-

Piperidine (0.1 eq, 1.0 mmol, 0.1 mL)

-

Absolute Ethanol (25 mL)

Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 25 mL of absolute ethanol.

-

Addition: Add malononitrile to the stirring solution at room temperature.

-

Catalysis: Add piperidine dropwise. Insight: Piperidine acts as a mild base to selectively deprotonate the highly acidic protons of malononitrile (

), initiating the Knoevenagel condensation without causing degradation of the thiophene ring[3]. -

Reflux: Attach a reflux condenser and heat the mixture to 78 °C using an oil bath. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3).

-

Cyclization & Precipitation: As the reaction progresses (2-4 hours), the intramolecular cyclization and subsequent dehydration occur. The highly planar product will often precipitate directly from the hot ethanolic solution.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

-

Purification: Wash the filter cake with ice-cold ethanol (

mL) followed by cold diethyl ether (10 mL). Recrystallize from ethanol to yield the pure product.

Protocol C: Acid-Promoted Synthesis of Substituted Thieno[2,3-b]pyridines

For less reactive ketones, Lewis acid conditions are required to drive the formation of Friedländer products[4].

Materials:

-

This compound (1.0 eq, 1.0 mmol, 127 mg)

-

Acetophenone (1.1 eq, 1.1 mmol, 132 mg)

-

Trimethylsilyl chloride (TMSCl) (5.0 eq, 5.0 mmol, 0.63 mL)

-

Anhydrous DMF (5 mL)

Methodology:

-

Setup: In a dry vial under an inert atmosphere (

or Ar), dissolve this compound and acetophenone in anhydrous DMF[5]. -

Activation: Add TMSCl dropwise at room temperature. Insight: TMSCl serves a dual purpose. It acts as a Lewis acid to activate the carbonyl oxygen of acetophenone for nucleophilic attack, and it acts as a water scavenger/dehydrating agent to drive the thermodynamic equilibrium toward the final aromatic pyridine ring[5].

-

Heating: Seal the vial and heat to 100 °C for 12-18 hours[5]. Monitor by LC-MS.

-

Workup: Cool to room temperature. Quench the reaction by slowly pouring it into saturated aqueous

(20 mL) to neutralize the acidic environment. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers extensively with brine ( -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography.

Analytical Validation & Self-Correcting Troubleshooting

To ensure the integrity of the synthesized thieno[2,3-b]pyridine, the protocol must be self-validated through specific analytical milestones:

-